molecular formula C9H6ClF3O2 B2804844 4'-Chloro-3'-(trifluoromethoxy)acetophenone CAS No. 886501-62-8

4'-Chloro-3'-(trifluoromethoxy)acetophenone

Cat. No.: B2804844
CAS No.: 886501-62-8
M. Wt: 238.59
InChI Key: YPQWPOKMQSSQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-(trifluoromethoxy)acetophenone typically involves the introduction of the trifluoromethoxy group onto a chloro-substituted acetophenone precursor. One common method involves the reaction of 4-chloroacetophenone with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for 4’-Chloro-3’-(trifluoromethoxy)acetophenone are not well-documented in the public domain. the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-(trifluoromethoxy)acetophenone can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products

    Nucleophilic substitution: Formation of substituted acetophenones.

    Oxidation: Formation of 4’-chloro-3’-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 4’-chloro-3’-(trifluoromethoxy)phenylethanol.

Scientific Research Applications

4’-Chloro-3’-(trifluoromethoxy)acetophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-(trifluoromethoxy)acetophenone depends on its specific application. In biochemical studies, it may act as an inhibitor of certain enzymes by binding to their active sites. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chloro-3’-(trifluoromethoxy)acetophenone is unique due to the presence of both chloro and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5(14)6-2-3-7(10)8(4-6)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQWPOKMQSSQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.